molecular formula C15H21NO B3227029 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 1260230-73-6

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B3227029
CAS No.: 1260230-73-6
M. Wt: 231.33 g/mol
InChI Key: ACJRQBSQRDKBHB-UHFFFAOYSA-N
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Description

3-Benzyl-3-azabicyclo[331]nonan-9-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one. One common method involves the use of sodium tetrahydridoborate as a reducing agent. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to yield the desired alcohol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to modify the bicyclic structure.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydridoborate is commonly used for the reduction of the ketone to the alcohol.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one.

    Reduction: Modified bicyclic structures with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of bicyclic compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrogen atom within the bicyclic structure plays a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: A ketone derivative with similar structural features.

    9-Cyclohexylbicyclo[3.3.1]nonan-9-ol: A compound with a cyclohexyl group instead of a benzyl group.

    9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: A compound with an oxygen atom in the bicyclic structure.

Uniqueness

3-Benzyl-3-azabicyclo[331]nonan-9-ol is unique due to the presence of the benzyl group and the hydroxyl group at the 9-position

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-13-7-4-8-14(15)11-16(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-15,17H,4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJRQBSQRDKBHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC(C1)C2O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-benzyl-3-azabicyclo[3.3.1]nonane-9-one (28) was synthesized according to a method described in J. Med. Chem. 1994, 37, 2831-2840. Sodium borohydride (1.49 g) was added into the MeOH (80 ml) solution of (28) (6.75 g) with chilling on ice. After its mixture was stirred for 1 hour with chilling on ice, its solvent was evaporated under reduced pressure. Water was added to its residue, which was then subjected to extraction with methylene chloride, followed by drying its organic layer with anhydrous magnesium sulfate. Its solvent was evaporated under reduced pressure to produce a crude compound (29) (6.52 g).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
6.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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